molecular formula C15H10BrN3OS B6121987 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one

5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one

Cat. No. B6121987
M. Wt: 360.2 g/mol
InChI Key: SQBMQPYRMPYTPX-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one, also known as BBPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBPT belongs to the class of thiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one is not fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of cancer cell growth. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation. In addition, 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the replication of hepatitis C virus, suggesting its potential use as an anti-viral agent.

Advantages and Limitations for Lab Experiments

5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been found to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to have low solubility in water, which can limit its bioavailability. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its use in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the development of more potent and selective derivatives of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromobenzaldehyde and 2-amino-3-picoline in the presence of ammonium acetate and acetic acid. The resulting compound is then treated with thiosemicarbazide to obtain 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one. The yield of 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one obtained through this method is high, making it a cost-effective and convenient method for large-scale synthesis.

Scientific Research Applications

5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-(4-bromobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been found to possess anti-viral activity against the hepatitis C virus.

properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-11-5-3-10(4-6-11)8-13-14(20)19-15(21-13)18-12-2-1-7-17-9-12/h1-9H,(H,18,19,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBMQPYRMPYTPX-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one

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